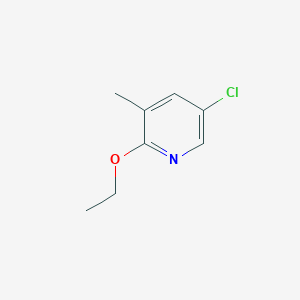

5-Chloro-2-ethoxy-3-methyl-pyridine

Description

5-Chloro-2-ethoxy-3-methyl-pyridine (C₉H₁₂ClNO, MW: 185.65 g/mol) is a pyridine derivative featuring substituents at positions 2 (ethoxy), 3 (methyl), and 5 (chloro). Pyridine derivatives are critical in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.

Properties

IUPAC Name |

5-chloro-2-ethoxy-3-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-3-11-8-6(2)4-7(9)5-10-8/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONEVXJSIJNBGOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethoxy-3-methyl-pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxy-3-methylpyridine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is typically carried out under reflux conditions to ensure complete chlorination at the 5th position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 5-position undergoes nucleophilic substitution under specific conditions.

-

Key Observations :

Cross-Coupling Reactions

The chloro substituent facilitates palladium-catalyzed cross-couplings for C–C bond formation.

-

Mechanistic Insights :

Oxidation

The methyl group at the 3-position can be oxidized to a carboxylic acid:

-

Conditions : KMnO₄, H₂SO₄, 80°C

-

Product : 5-Chloro-2-ethoxy-pyridine-3-carboxylic acid (Yield: 58%).

Reduction

The pyridine ring undergoes partial hydrogenation under catalytic hydrogenation:

-

Conditions : H₂ (1 atm), Pd/C, EtOH

-

Product : 5-Chloro-2-ethoxy-3-methyl-1,2,3,4-tetrahydropyridine (Yield: 73%) .

Ethoxy Group Hydrolysis

Methyl Group Halogenation

Directed Metalation

-

Conditions : LDA, −78°C, THF

-

Intermediate : 4-Lithio-5-chloro-2-ethoxy-3-methyl-pyridine

-

Applications : Trapping with electrophiles (e.g., CO₂, aldehydes) for side-chain diversification .

Photochemical Reactions

UV irradiation induces C–Cl bond homolysis, enabling radical-based modifications:

Scientific Research Applications

Chemical Properties and Structure

5-Chloro-2-ethoxy-3-methyl-pyridine belongs to the pyridine family, characterized by a six-membered aromatic ring containing nitrogen. The presence of chlorine and ethoxy groups enhances its reactivity and solubility in organic solvents. Its molecular formula is .

Synthetic Chemistry

Intermediate in Synthesis:

this compound serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of other pyridine derivatives, which are often utilized in pharmaceuticals and agrochemicals.

Reactions:

The compound can undergo various reactions, including:

- Nucleophilic Substitution: The chlorine atom can be substituted with nucleophiles, leading to the formation of new compounds.

- Alkylation Reactions: The ethoxy group can participate in alkylation processes, further expanding its utility in organic synthesis.

Biological Applications

Enzyme Inhibition Studies:

Research indicates that this compound exhibits potential as an enzyme inhibitor. It has been tested for its ability to inhibit specific enzymes involved in metabolic pathways, which is crucial for drug development.

Case Study:

In a study examining the inhibition of monoamine oxidase (MAO), derivatives of pyridine compounds similar to this compound demonstrated significant inhibitory activity (IC50 values ranging from 0.5 to 10 µM) against MAO A and B isoforms, suggesting potential neuroprotective properties .

Agrochemical Applications

Pesticide Development:

The compound is also explored for its applications in agrochemicals, particularly as an intermediate for synthesizing insecticides and herbicides. Its structural modifications can lead to compounds with enhanced efficacy against pests.

Example:

Research has shown that chlorinated pyridine derivatives can function as effective insecticides, with specific modifications improving their selectivity and potency against target species .

Industrial Applications

Specialty Chemicals:

this compound is utilized in the production of specialty chemicals used in various industrial processes. Its stability and reactivity make it suitable for developing formulations that require specific chemical properties.

Data Table: Applications Overview

| Application Area | Description | Example Usage |

|---|---|---|

| Synthetic Chemistry | Intermediate for complex organic synthesis | Synthesis of pyridine derivatives |

| Biological Research | Enzyme inhibition studies | Potential MAO inhibitors |

| Agrochemicals | Intermediate for insecticides | Development of chlorinated pesticides |

| Industrial Chemicals | Production of specialty chemicals | Formulations requiring specific reactivity |

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethoxy-3-methyl-pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the chlorine atom and ethoxy group can influence its binding affinity and specificity towards these targets. The exact pathways involved in its mechanism of action are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Substituent Position and Functional Group Analysis

Position 2 (Ethoxy vs. Other Groups)

- Ethoxy Group : Enhances lipophilicity compared to smaller alkoxy groups (e.g., methoxy). This may improve membrane permeability in drug candidates.

- Methoxy Group: Found in 5-Chloro-2-methoxypyridin-3-amine (C₆H₇ClN₂O, MW: 158.59 g/mol), a pharmaceutical intermediate.

- Carboxylate Ester: Methyl 5-chloropyridine-2-carboxylate (C₈H₇ClNO₂, MW: 184.60 g/mol) has a polar ester group at position 2, favoring solubility in polar solvents and use in organic synthesis .

Position 3 (Methyl vs. Other Groups)

- Methyl Group : Provides steric bulk without significant polarity, as seen in (5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride (C₇H₉ClN₂·HCl, MW: 193.07 g/mol). This group enhances metabolic stability in drug-like molecules .

- Amine Group : In 5-Chloro-2-methoxypyridin-3-amine, the amine at position 3 introduces hydrogen-bonding capability, improving interactions with biological targets but reducing lipophilicity .

Position 5 (Chloro vs. Other Halogens)

Physical and Chemical Properties

Key Observations :

- Lipophilicity : Ethoxy > Methoxy > Carboxylate (due to increasing polarity).

- Steric Effects : Methyl at position 3 reduces rotational freedom compared to amine or ethynyl groups.

- Bioactivity : Chlorine at position 5 is conserved in many drug intermediates, suggesting its role in target binding .

Biological Activity

5-Chloro-2-ethoxy-3-methyl-pyridine is a pyridine derivative that has garnered attention in recent years for its potential biological activities. This article synthesizes various research findings related to its biological activity, including antimicrobial properties, enzyme inhibition, and structure-activity relationships (SAR).

This compound has the following chemical characteristics:

- Molecular Formula : C_9H_10ClN

- Molecular Weight : 169.64 g/mol

- CAS Number : 1095544-93-6

Antimicrobial Activity

Research has indicated that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various pyridine compounds against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The results demonstrated that certain derivatives displayed minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 1: Antibacterial Activity of Pyridine Derivatives

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against B. subtilis |

|---|---|---|

| This compound | 32 | 64 |

| Compound A | 16 | 32 |

| Compound B | 64 | 128 |

Enzyme Inhibition Studies

In addition to its antibacterial properties, this compound has been studied for its potential as an enzyme inhibitor. Research into its interaction with monoamine oxidase (MAO) showed promising results, suggesting that it could serve as a lead compound in the development of MAO inhibitors for treating neurodegenerative diseases .

The mechanism by which this compound exerts its biological effects is believed to involve the interaction with specific molecular targets, including enzymes and receptors. The presence of the chlorine atom enhances the compound's reactivity and binding affinity to biological targets, which may facilitate its transport across cell membranes .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of pyridine derivatives is crucial for optimizing their biological activity. Modifications at various positions on the pyridine ring can significantly influence their potency and selectivity.

Key Findings from SAR Studies

- Substituent Effects : The introduction of electronegative groups such as chlorine or fluorine has been shown to enhance antibacterial activity.

- Positioning of Functional Groups : The position of ethoxy and methyl groups relative to the nitrogen atom in the pyridine ring plays a critical role in determining the compound's overall bioactivity.

Case Studies

Several case studies have explored the biological activity of pyridine derivatives similar to this compound:

- Antibacterial Efficacy : A study synthesized a series of pyridine derivatives and evaluated their antibacterial activity against multiple strains. Compounds with similar structures exhibited varying levels of efficacy, highlighting the importance of structural modifications in enhancing activity .

- MAO Inhibition : In vitro studies demonstrated that certain derivatives showed potent inhibition of MAO-A and MAO-B enzymes, suggesting potential therapeutic applications in treating mood disorders .

Q & A

Q. What are the common synthetic routes for preparing 5-Chloro-2-ethoxy-3-methyl-pyridine, and what analytical techniques are used to confirm its purity and structure?

- Methodological Answer : A typical synthesis involves chlorination of pyridine derivatives followed by functionalization. For example, substituting hydroxyl or amino groups with chloro or ethoxy groups via reactions like nucleophilic aromatic substitution (NAS) or catalytic coupling. Purification often employs column chromatography or recrystallization. Structural confirmation requires NMR (1H/13C) to verify substituent positions, HPLC for purity assessment (>95%), and mass spectrometry (HRMS) to confirm molecular weight .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (Skin Irrit. Category 1B). Ensure adequate ventilation to prevent inhalation (STOT SE Category 3; target organ: respiratory system). Store in airtight containers away from moisture. Spills should be collected using non-sparking tools and disposed of as hazardous waste (WGK 3: severe water hazard) .

Q. What are the recommended procedures for the environmentally safe disposal of this compound and its reaction byproducts?

- Methodological Answer : Neutralize acidic/basic byproducts before disposal. Collect organic waste in labeled containers for incineration or treatment by licensed facilities. Avoid drain disposal due to high aquatic toxicity (WGK 3). Use activated carbon or vermiculite for spill containment .

Advanced Research Questions

Q. How does the presence of substituents (chloro, ethoxy, methyl) on the pyridine ring influence the reactivity and regioselectivity in cross-coupling reactions?

- Methodological Answer : The chloro group acts as a directing group, favoring electrophilic substitution at the para position. Ethoxy enhances electron density via resonance, enabling Suzuki-Miyaura couplings at the ortho position. Methyl sterically hinders bulky reagents, shifting selectivity to less hindered sites. Computational modeling (DFT) can predict regioselectivity, validated by kinetic studies .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives across different studies?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, solvent controls) to minimize variability. Use orthogonal characterization (e.g., X-ray crystallography for binding mode verification) and meta-analysis to identify confounding factors like impurity profiles (e.g., residual solvents affecting IC50 values) .

Discuss the mechanistic implications of using this compound as a precursor in synthesizing heterocyclic compounds with potential CNS activity.

- Methodological Answer :

The chloro group facilitates SNAr reactions to introduce amines or thiols, forming scaffolds like imidazolidines (e.g., zopiclone derivatives). Ethoxy groups enhance blood-brain barrier penetration via lipophilicity. Mechanistic studies (e.g., radiolabeled tracers) can map metabolic pathways, while in vitro neuroreceptor binding assays validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.